molecular formula C7H13NO2 B13952902 2-Amino-2,3-dimethylpent-4-enoic acid

2-Amino-2,3-dimethylpent-4-enoic acid

Cat. No.: B13952902
M. Wt: 143.18 g/mol
InChI Key: BCHZKCAFJRHGRL-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-amino-2,3-dimethyl- is an organic compound with the molecular formula C7H13NO2 This compound is characterized by the presence of a pentenoic acid backbone with an amino group and two methyl groups attached to the second and third carbon atoms, respectively

Preparation Methods

The synthesis of 4-Pentenoic acid, 2-amino-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-pentenoic acid with appropriate amine and methylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

4-Pentenoic acid, 2-amino-2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition: The double bond in the pentenoic acid backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Pentenoic acid, 2-amino-2,3-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-amino-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and double bond in the compound allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Pentenoic acid, 2-amino-2,3-dimethyl- can be compared with other similar compounds such as:

    2-Pentenoic acid: Differing in the position of the double bond and lacking the amino and methyl groups.

    3-Pentenoic acid: Similar to 2-pentenoic acid but with the double bond at a different position.

    4-Pentenoic acid: The parent compound without the amino and methyl substitutions.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-2,3-dimethylpent-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-4-5(2)7(3,8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)

InChI Key

BCHZKCAFJRHGRL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)(C(=O)O)N

Origin of Product

United States

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